BenchChemオンラインストアへようこそ!

(R)-Citalopram oxalate

Serotonin Transporter SERT Binding Affinity

Procure (R)-Citalopram oxalate (CAS 219861-53-7) as a critical, high-purity reference standard for pharmacological research. This pure R-enantiomer is essential for validating enantioselective assays, given its 30-fold weaker SERT affinity (Ki ~26.7 nM) compared to escitalopram (Ki 0.89 nM). It is the definitive negative control for characterizing novel SERT ligands and the indispensable tool for investigating SERT allosteric modulation, where it functionally antagonizes escitalopram's effects. Use this USP-grade standard to develop and validate chiral HPLC methods for quantifying the R-enantiomer impurity in escitalopram oxalate drug substances, ensuring compliance with pharmacopoeial specifications. Its role in defining stereoselective clearance pathways makes it vital for PBPK modeling and drug interaction studies. Ensure your research integrity with this well-characterized, soluble probe.

Molecular Formula C22H23FN2O5
Molecular Weight 414.4 g/mol
CAS No. 219861-53-7
Cat. No. B610427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Citalopram oxalate
CAS219861-53-7
Synonyms(R)-Citalopram oxalate; 
Molecular FormulaC22H23FN2O5
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
InChIInChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1
InChIKeyKTGRHKOEFSJQNS-VEIFNGETSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Citalopram Oxalate (CAS 219861-53-7) | R-Enantiomer of Citalopram for SSRI Research


(R)-Citalopram oxalate is the R-enantiomer of the racemic SSRI citalopram, possessing a Ki for the serotonin transporter (SERT) of approximately 26.7 nM, which is at least 20-fold weaker than the S-enantiomer escitalopram (Ki 0.89 nM) [1]. As a pure enantiomer, it serves as a critical reference standard for chiral separation, enantioselective pharmacokinetic studies, and as a probe to investigate the allosteric modulation of SERT, where it functionally antagonizes the activity of escitalopram both in vitro and in vivo .

Why (R)-Citalopram Oxalate Cannot Be Substituted by Racemic Citalopram or Escitalopram


Direct substitution of (R)-citalopram oxalate with its enantiomer escitalopram or the racemic mixture citalopram is invalid due to fundamental differences in pharmacodynamic activity, allosteric function, and clinical efficacy. Escitalopram is a potent SERT inhibitor (Ki 0.89 nM) and an antidepressant [1], while (R)-citalopram is a weak inhibitor (Ki ~26.7 nM) that acts as an antagonist to escitalopram's effects via an allosteric site on SERT [2]. Consequently, racemic citalopram contains an enantiomer that functionally opposes the active component, leading to inferior clinical outcomes in major depressive disorder compared to pure escitalopram, with approximately 20% fewer responders and 30% fewer remitters [3]. These quantitative differences mandate precise selection of the specific enantiomer based on the research or application objective.

Quantitative Differentiation: (R)-Citalopram Oxalate vs. Escitalopram and Racemic Citalopram


SERT Binding Affinity: (R)-Citalopram vs. Escitalopram

Escitalopram ((S)-citalopram) exhibits a Ki of 0.89 nM for the human serotonin transporter (SERT), which is approximately 30-fold higher binding affinity than its R(-)-enantiomer, (R)-citalopram [1]. (R)-Citalopram oxalate is reported to be at least 20-fold weaker as an inhibitor of SERT [2]. This substantial difference in primary target engagement establishes the R-enantiomer as the less active isomer.

Serotonin Transporter SERT Binding Affinity Ki SSRI

Allosteric Antagonism: (R)-Citalopram Counteracts Escitalopram-Induced SERT Inhibition In Vivo

(R)-Citalopram functionally antagonizes the activity of escitalopram at the serotonin transporter via an allosteric mechanism. In vivo, acute administration of (R)-citalopram (250 µg/kg i.v.) blocked the suppressant effect of escitalopram (100 µg/kg i.v.) on serotonin neuronal firing activity in the rat dorsal raphe nucleus [1]. This antagonism is absent in racemic citalopram, where the R-enantiomer counteracts the S-enantiomer's efficacy, explaining the clinical superiority of pure escitalopram over the racemate.

Allosteric Modulation SERT SSRI Electrophysiology In Vivo

Clinical Efficacy: Pure Escitalopram vs. Racemic Citalopram (R+S)

A systematic survey of randomized controlled trials comparing escitalopram (S-citalopram) to racemic citalopram (R,S-citalopram) in major depressive disorder found that approximately 20% more patients responded to escitalopram than to citalopram, and remission rates were approximately 30% higher [1]. A head-to-head randomized trial reported responder rates of 76.1% for escitalopram (20 mg/day) versus 61.3% for citalopram (40 mg/day) (P<0.01), with remitter rates of 56.1% vs. 43.6% (P<0.05) [2]. This clinical inferiority of the racemate is directly attributed to the presence of (R)-citalopram, which antagonizes the therapeutic effect of escitalopram.

Major Depressive Disorder Clinical Trial Response Rate Remission Rate MADRS

Metabolic Pathways: CYP-Mediated Clearance of (R)-Citalopram vs. Escitalopram

While both enantiomers undergo N-demethylation primarily via CYP2C19, CYP2D6, and CYP3A4, quantitative analysis reveals that the net intrinsic clearance of escitalopram is higher than that of (R)-citalopram. Specifically, the relative contributions to escitalopram clearance are 37% for CYP2C19, 28% for CYP2D6, and 35% for CYP3A4 [1]. In contrast, (R)-citalopram exhibits a lower elimination rate [2]. This stereoselective metabolism can lead to different plasma exposure profiles and drug-drug interaction risks, which is critical for pharmacokinetic modeling and toxicology studies.

Cytochrome P450 CYP2C19 CYP2D6 CYP3A4 Drug Metabolism Pharmacokinetics

Purity and Solubility Specifications for Research Use

(R)-Citalopram oxalate is commercially available with a purity of ≥98% (HPLC) . Its solubility in aqueous and organic solvents is well-characterized, enabling flexible experimental design: soluble to 50 mM in water and to 100 mM in DMSO . Additionally, it is offered as a United States Pharmacopeia (USP) Reference Standard for use in specified quality tests and assays . This level of purity and defined solubility ensures reproducible results in enantioselective assays and analytical method validation.

Purity HPLC Solubility Reference Standard Quality Control

Optimal Application Scenarios for (R)-Citalopram Oxalate Based on Quantitative Evidence


Enantioselective SERT Binding and Functional Assays

Use (R)-citalopram oxalate as a negative control or reference standard in radioligand binding assays and 5-HT uptake assays involving human SERT. Its 30-fold lower affinity (Ki ~26.7 nM) compared to escitalopram (Ki 0.89 nM) allows for clear differentiation of stereospecific activity [1]. This is essential for validating assay sensitivity and for characterizing novel SERT ligands.

Mechanistic Studies of SERT Allosteric Modulation

Employ (R)-citalopram oxalate as a selective pharmacological tool to investigate the allosteric modulation of SERT. In vitro and in vivo studies demonstrate that (R)-citalopram (250 µg/kg i.v.) completely blocks escitalopram-induced suppression of 5-HT neuronal firing [2]. This property is invaluable for dissecting the molecular pharmacology of SERT allostery and for differentiating the mechanisms of SSRIs.

Chiral Purity and Enantiomeric Impurity Testing in Pharmaceutical QC

Utilize (R)-citalopram oxalate as a USP Reference Standard for the identification and quantification of the R-enantiomer impurity in escitalopram oxalate drug substance and drug product . Its high purity (≥98% by HPLC) and defined solubility in water and DMSO make it suitable for developing and validating chiral HPLC methods to ensure compliance with pharmacopoeial specifications (e.g., USP monograph for Escitalopram Oxalate).

Enantioselective Pharmacokinetic and Drug-Drug Interaction Studies

Incorporate (R)-citalopram oxalate in in vitro metabolism studies using human liver microsomes or expressed CYP enzymes to profile stereoselective clearance pathways. Data showing differential contributions of CYP2C19, CYP2D6, and CYP3A4 to the clearance of each enantiomer [3] support its use in evaluating enantiomer-specific drug interactions and in physiologically based pharmacokinetic (PBPK) modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Citalopram oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.